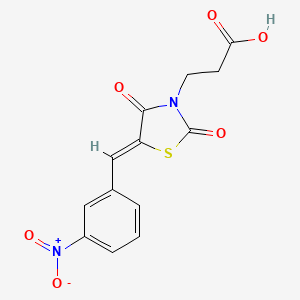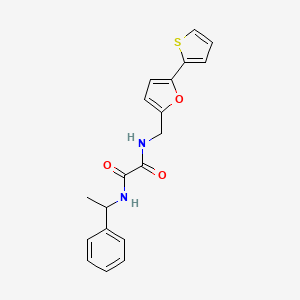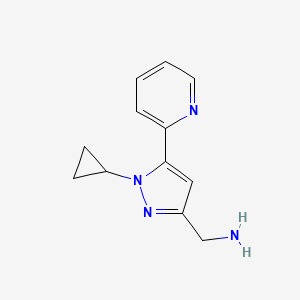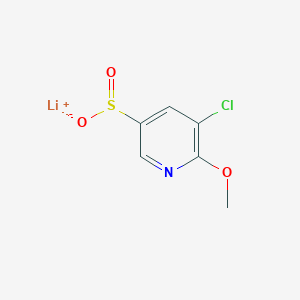
5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known by its chemical name, APHID, and has been synthesized using various methods.
Scientific Research Applications
APHID has been the subject of scientific research for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, APHID has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, APHID has been used as a lead compound for the development of new drugs that target specific cellular pathways. In materials science, APHID has been used as a building block for the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of APHID involves its interaction with cellular pathways involved in cell growth and survival. APHID has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. APHID has also been shown to inhibit the activity of proteins involved in cell signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APHID depend on the specific cellular pathways that are targeted. In cancer cells, APHID induces apoptosis and inhibits cell growth and survival. In normal cells, APHID may have different effects depending on the specific cellular pathways that are targeted.
Advantages and Limitations for Lab Experiments
The advantages of using APHID in lab experiments include its potential as a lead compound for the development of new drugs and materials, as well as its ability to inhibit the growth of cancer cells. The limitations of using APHID in lab experiments include the need for further research to determine its safety and efficacy in vivo, as well as the need for more efficient synthesis methods.
Future Directions
For research on APHID include the development of new synthesis methods that are more efficient and cost-effective, as well as the exploration of its potential as a lead compound for the development of new drugs and materials. Further research is also needed to determine the safety and efficacy of APHID in vivo, as well as its potential for use in combination therapies with other cancer drugs.
Synthesis Methods
APHID can be synthesized using various methods, including the reaction of 4-hydroxybenzoic acid with phthalic anhydride in the presence of an amine catalyst, followed by the addition of 3-aminophenol. Another method involves the reaction of 4-hydroxybenzoic acid with phthalic anhydride in the presence of an amine catalyst, followed by the addition of 3-aminophenol and a reducing agent such as sodium borohydride.
properties
IUPAC Name |
5-(3-aminophenoxy)-2-(4-hydroxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c21-12-2-1-3-15(10-12)26-16-8-9-17-18(11-16)20(25)22(19(17)24)13-4-6-14(23)7-5-13/h1-11,23H,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMIAYHWPWINGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2393250.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2393253.png)

![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393256.png)


![3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2393260.png)





